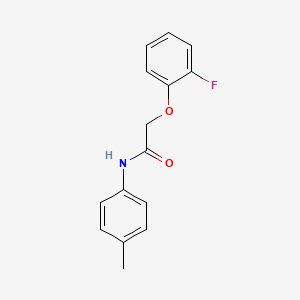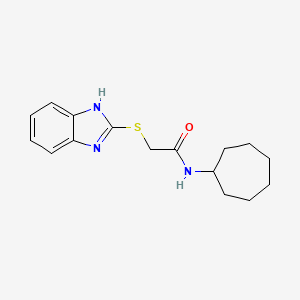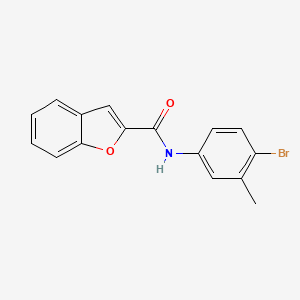
N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide, also known as BCF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic properties. BCF belongs to the class of benzofuran derivatives, which have been studied for their anti-inflammatory, anti-cancer, and anti-viral activities.
Mécanisme D'action
The mechanism of action of N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide is not fully understood, but it has been suggested that this compound exerts its therapeutic effects by modulating various signaling pathways in cells. For example, this compound has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell proliferation. This compound has also been shown to inhibit the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in cells and organisms. For example, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, this compound has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which could contribute to its anti-inflammatory and anti-cancer properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide in lab experiments is its high purity and stability, which makes it easy to handle and store. Additionally, this compound has been shown to have low toxicity in cells and animals, which makes it a safe compound to use in lab experiments. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which could make it difficult to use in certain assays.
Orientations Futures
There are several future directions for the study of N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide. One direction is to further investigate the mechanism of action of this compound, which could provide insights into how this compound exerts its therapeutic effects. Another direction is to study the pharmacokinetics and pharmacodynamics of this compound in animals and humans, which could provide information on its potential use as a therapeutic agent. Additionally, the development of novel synthetic methods for this compound could lead to the synthesis of analogs with improved properties. Finally, the use of this compound in combination with other therapeutic agents could lead to synergistic effects and improved therapeutic outcomes.
Méthodes De Synthèse
The synthesis of N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide involves the reaction of 4-bromo-3-methylphenylamine with 2-bromo-1-(4-bromo-3-methylphenyl)ethanone in the presence of potassium carbonate. The resulting intermediate is then treated with 2-amino benzoic acid to yield this compound. This method has been reported to yield this compound in good yields and high purity.
Applications De Recherche Scientifique
N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide has been studied for its potential therapeutic properties in various fields of research. In the field of cancer research, this compound has been shown to possess anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in cancer cells. This compound has also been studied for its anti-inflammatory properties, which could make it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, this compound has been shown to possess anti-viral properties, which could make it a potential candidate for the treatment of viral infections.
Propriétés
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrNO2/c1-10-8-12(6-7-13(10)17)18-16(19)15-9-11-4-2-3-5-14(11)20-15/h2-9H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISNFWDNWPHKXJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5697833.png)
![[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol](/img/structure/B5697838.png)
![3-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5697841.png)
![5-[(4-tert-butylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5697845.png)
![N-(3-chlorophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5697852.png)
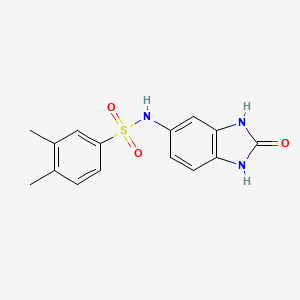
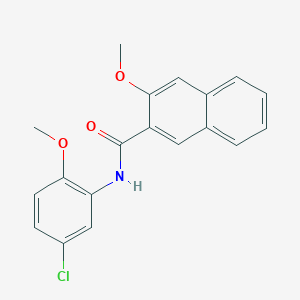
![2-(3-chloro-4-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5697889.png)
![N-methyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5697898.png)
![N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5697900.png)
![N-[5-(3-fluorophenyl)-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5697901.png)
![1-[(4-isopropylphenoxy)acetyl]-4-(2-pyridinyl)piperazine](/img/structure/B5697915.png)
